1-Fluoro-3-(4-nitrophenoxy)benzene
Overview
Description
1-Fluoro-3-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8FNO3 It is a derivative of benzene, featuring a fluorine atom and a nitrophenoxy group attached to the benzene ring
Preparation Methods
1-Fluoro-3-(4-nitrophenoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-fluoro-3-nitrobenzene with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures (95-125°C) to facilitate the nucleophilic aromatic substitution .
Another method involves the use of copper(I) iodide and 2,2’-bipyridylamine as catalysts, with caesium carbonate as the base in 1,4-dioxane. This reaction is carried out under an inert atmosphere at 110°C for 24 hours .
Chemical Reactions Analysis
1-Fluoro-3-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group and fluorine atom can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.
Reduction: The nitro group can be reduced to an amine using hydrogen gas and a palladium on carbon catalyst in methanol.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Scientific Research Applications
1-Fluoro-3-(4-nitrophenoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence.
Biological Studies: Its derivatives are studied for potential biological activities, including anti-tumor and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(4-nitrophenoxy)benzene primarily involves its reactivity in nucleophilic aromatic substitution reactions. The presence of the nitro group and fluorine atom makes the benzene ring more susceptible to nucleophilic attack, facilitating the substitution process . The compound’s effects in biological systems are less well-documented but may involve interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
1-Fluoro-3-(4-nitrophenoxy)benzene can be compared to other similar compounds, such as:
1-Fluoro-4-(4-nitrophenoxy)benzene: This compound has a similar structure but with the nitrophenoxy group in a different position on the benzene ring.
1-Fluoro-2-(4-nitrophenoxy)benzene: Another positional isomer with the nitrophenoxy group at the ortho position relative to the fluorine atom.
These positional isomers exhibit different reactivities and properties due to the varying positions of the substituents on the benzene ring.
Properties
IUPAC Name |
1-fluoro-3-(4-nitrophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNOAVJAHCJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.